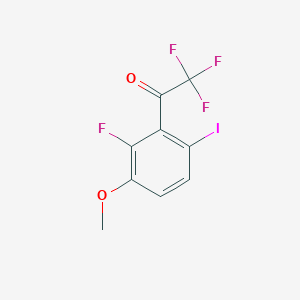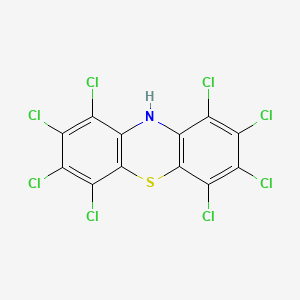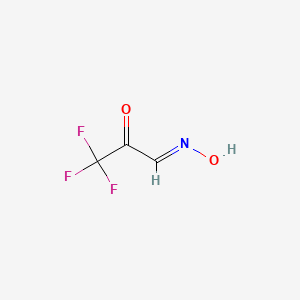
MOR antagonist NAP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound known as MOR antagonist NAP is a selective antagonist for the mu-opioid receptor (MOR). This compound is a derivative of naltrexamine, specifically a 6β-N-4’-pyridyl substituted naltrexamine. It has been identified for its potential use in treating opioid-induced constipation (OIC) and other opioid-related side effects .
Méthodes De Préparation
The synthesis of MOR antagonist NAP involves several steps. The 6β-aminomorphinanes are prepared by a stereoselective Mitsunobu reaction, followed by acylation with nicotinic acid and isonicotinic acid chloride hydrochlorides . This method ensures the selective binding and efficacy of the compound for the MOR.
Analyse Des Réactions Chimiques
MOR antagonist NAP undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include nicotinic acid, isonicotinic acid chloride hydrochlorides, and various oxidizing and reducing agents . The major products formed from these reactions are derivatives of the original compound, which may exhibit different binding affinities and efficacies for the MOR.
Applications De Recherche Scientifique
MOR antagonist NAP has several scientific research applications:
Chemistry: It is used to study the binding affinities and selectivities of opioid receptors.
Biology: It helps in understanding the biochemical mechanisms of MOR activation and inhibition.
Mécanisme D'action
MOR antagonist NAP exerts its effects by selectively binding to the mu-opioid receptor. This binding prevents the activation of the receptor by endogenous or exogenous opioids, thereby inhibiting the associated physiological effects. The molecular targets involved include the G-protein coupled receptor family, specifically the mu-opioid receptor .
Comparaison Avec Des Composés Similaires
MOR antagonist NAP is unique in its selective binding to the mu-opioid receptor. Similar compounds include:
Naloxone: A well-known MOR antagonist used to reverse opioid overdoses.
Naltrexone: Another MOR antagonist used for treating opioid and alcohol dependence.
Clocinnamox: A selective MOR antagonist with a different chemical structure.
Compared to these compounds, this compound offers a more selective binding profile and potentially fewer side effects .
Propriétés
Formule moléculaire |
C27H31N3O4 |
|---|---|
Poids moléculaire |
461.6 g/mol |
Nom IUPAC |
N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C27H31N3O4/c1-15-13-28-10-7-18(15)25(32)29-19-6-8-27(33)21-12-17-4-5-20(31)23-22(17)26(27,24(19)34-23)9-11-30(21)14-16-2-3-16/h4-5,7,10,13,16,19,21,24,31,33H,2-3,6,8-9,11-12,14H2,1H3,(H,29,32)/t19-,21-,24+,26+,27-/m1/s1 |
Clé InChI |
COQZBDBMRLFDRK-XGTKUTNFSA-N |
SMILES isomérique |
CC1=C(C=CN=C1)C(=O)N[C@@H]2CC[C@]3([C@H]4CC5=C6[C@]3([C@H]2OC6=C(C=C5)O)CCN4CC7CC7)O |
SMILES canonique |
CC1=C(C=CN=C1)C(=O)NC2CCC3(C4CC5=C6C3(C2OC6=C(C=C5)O)CCN4CC7CC7)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Cyclohepta[b][1,4]diazepine](/img/structure/B14759132.png)


![[(4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate](/img/structure/B14759156.png)

![Ethyl 6-(4-methylphenyl)sulfonyl-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxylate](/img/structure/B14759163.png)
![N-[4,5-dihydroxy-2-[4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B14759166.png)


![3,21-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene](/img/structure/B14759188.png)


